molecular formula C15H20N4OS B4865417 1-(5-Hexyl-1,3,4-thiadiazol-2-yl)-3-phenylurea

1-(5-Hexyl-1,3,4-thiadiazol-2-yl)-3-phenylurea

Cat. No.: B4865417
M. Wt: 304.4 g/mol
InChI Key: XACBLFPYGZAICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Hexyl-1,3,4-thiadiazol-2-yl)-3-phenylurea is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

The mechanism of action of “N-(5-hexyl-1,3,4-thiadiazol-2-yl)-N’-phenylurea” is likely to be related to its ability to disrupt processes related to DNA replication . This is due to the presence of the 1,3,4-thiadiazole moiety, which is a bioisostere of pyrimidine .

Future Directions

The future directions for research on “N-(5-hexyl-1,3,4-thiadiazol-2-yl)-N’-phenylurea” could include further exploration of its biological activities, optimization of its synthesis, and detailed investigation of its mechanism of action. Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives , there is potential for the development of new therapeutic agents based on this structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Hexyl-1,3,4-thiadiazol-2-yl)-3-phenylurea typically involves the cyclization of appropriate precursors. One common method is the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the corresponding 1,3,4-thiadiazole derivatives, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves large-scale cyclocondensation reactions. These reactions typically use acylhydrazines with carboxylic acid equivalents in the presence of reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent . The process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(5-Hexyl-1,3,4-thiadiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(5-Hexyl-1,3,4-thiadiazol-2-yl)-3-phenylurea has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.

    Industry: Used in the development of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: An antibiotic with a thiadiazole scaffold.

    Acetazolamide: A diuretic and anticonvulsant with a thiadiazole core.

    Butazolamide: Another diuretic with a similar structure.

Uniqueness

1-(5-Hexyl-1,3,4-thiadiazol-2-yl)-3-phenylurea is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its hexyl and phenyl groups contribute to its lipophilicity and ability to interact with various biological targets .

Properties

IUPAC Name

1-(5-hexyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-2-3-4-8-11-13-18-19-15(21-13)17-14(20)16-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACBLFPYGZAICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Hexyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Reactant of Route 2
Reactant of Route 2
1-(5-Hexyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Reactant of Route 3
Reactant of Route 3
1-(5-Hexyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(5-Hexyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(5-Hexyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Reactant of Route 6
Reactant of Route 6
1-(5-Hexyl-1,3,4-thiadiazol-2-yl)-3-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.